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Compound of Interest

Compound Name: Citronellyl propionate

CAS No.: 94086-40-5

Cat. No.: B7798331

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for Citronellyl propionate
(CAS No. 141-14-0), a widely used fragrance and flavoring ingredient.[1][2][3] Intended for

researchers, scientists, and professionals in drug development and quality control, this

document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Gas

Chromatography-Mass Spectrometry (GC-MS) data that are crucial for the structural

elucidation and purity assessment of this valuable compound.

Introduction to Citronellyl Propionate
Citronellyl propionate, chemically known as 3,7-dimethyloct-6-enyl propanoate, is a

carboxylic ester derived from citronellol and propionic acid.[2] It is a colorless liquid with a

characteristic fruity-rosy odor, making it a popular component in the fragrance and flavor

industries.[1][2] Its application as a flavoring agent is recognized by the Flavor and Extract

Manufacturers Association (FEMA), where it is listed under FEMA number 2316.[4][5][6] The

Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated its safety,

concluding that it poses no safety concern at current intake levels when used as a flavoring

agent.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b7798331#bc-rfq
https://www.benchchem.com/product/b7798331/docs?utm_src=pdf-body#spectroscopic-data-of-citronellyl-propionate-a-technical-guide-for-researchers
https://www.thegoodscentscompany.com/data/rw1001021.html
https://cymitquimica.com/cas/141-14-0/
https://www.chemimpex.com/products/33996
https://www.benchchem.com/product/b7798331/docs?utm_src=pdf-body#spectroscopic-data-of-citronellyl-propionate-a-technical-guide-for-researchers
https://www.benchchem.com/product/b7798331/docs?utm_src=pdf-body#spectroscopic-data-of-citronellyl-propionate-a-technical-guide-for-researchers
https://cymitquimica.com/cas/141-14-0/
https://www.thegoodscentscompany.com/data/rw1001021.html
https://cymitquimica.com/cas/141-14-0/
https://pubchem.ncbi.nlm.nih.gov/compound/Citronellyl-propionate
https://www.femaflavor.org/flavor-library/citronellyl-propionate
https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=FoodSubstances&id=CITRONELLYLPROPIONATE&sort=Sortterm_ID&order=ASC&startrow=1&type=basic&search=ethyl
https://pubchem.ncbi.nlm.nih.gov/compound/Citronellyl-propionate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798331?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecular formula of Citronellyl propionate is C₁₃H₂₄O₂, with a molecular weight of

approximately 212.33 g/mol .[1][3][4] A thorough understanding of its spectroscopic signature is

paramount for ensuring its identity and purity in various applications.

Molecular Structure and Spectroscopic Correlation
The structural integrity of Citronellyl propionate is the foundation of its characteristic

properties. Spectroscopic techniques like NMR and GC-MS provide a detailed roadmap of its

molecular architecture.

Figure 1: Chemical Structure of Citronellyl Propionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of

organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis
A standardized protocol for the NMR analysis of Citronellyl propionate is essential for

reproducible results.

Instrumentation:

A 500 MHz NMR spectrometer is recommended for optimal resolution.

Sample Preparation:

Accurately weigh approximately 10-20 mg of the Citronellyl propionate sample.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:
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¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be necessary compared to ¹H NMR.

¹H NMR Spectral Data
The ¹H NMR spectrum of Citronellyl propionate provides a unique fingerprint of its proton

environments. The following table summarizes the expected chemical shifts (δ) and

multiplicities.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

CH₃ (propionate) ~1.14 Triplet 3H

CH₂ (propionate) ~2.31 Quartet 2H

O-CH₂ ~4.10 Triplet 2H

C=CH ~5.10 Triplet 1H

CH₂ (alkene side) ~2.00 Multiplet 2H

CH₂ ~1.60 Multiplet 2H

CH ~1.85 Multiplet 1H

CH₃ (on double bond) ~1.68 Singlet 3H

CH₃ (on double bond) ~1.60 Singlet 3H

CH₃ (chiral center) ~0.92 Doublet 3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the specific instrument used.

¹³C NMR Spectral Data
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The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon

skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)

C=O (ester) ~174.5

C=CH ~131.5

=CH ~124.5

O-CH₂ ~62.5

CH₂ (propionate) ~27.7

CH (chiral center) ~37.0

CH₂ ~35.5

CH₂ ~25.5

CH₃ (on double bond) ~25.7

CH₃ (on double bond) ~17.6

CH₃ (chiral center) ~19.5

CH₃ (propionate) ~9.2

Note: These are approximate chemical shifts and can be influenced by experimental

conditions.

Interpretation and Causality
The downfield chemical shift of the O-CH₂ protons (~4.10 ppm) is a direct result of the

deshielding effect of the adjacent oxygen atom of the ester group. The quartet and triplet

pattern of the propionate ethyl group is a classic example of spin-spin coupling. The chemical

shifts of the vinylic proton and carbons are characteristic of a trisubstituted double bond. The

presence of two distinct methyl signals in the vinylic region confirms the presence of the two

methyl groups on the double bond.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas

chromatography with the detection power of mass spectrometry. It is the gold standard for

identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for the

analysis of fragrance ingredients like Citronellyl propionate.[7]

Experimental Protocol: GC-MS Analysis
Instrumentation:

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI)

source.

GC Conditions:

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

Injector Temperature: 250 °C

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up

to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

GC-MS Data and Fragmentation Pattern
The mass spectrum of Citronellyl propionate is characterized by a series of fragment ions

that are diagnostic of its structure. The molecular ion (M⁺) at m/z 212 may be weak or absent

due to facile fragmentation.

Key Fragment Ions:
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m/z Relative Intensity Proposed Fragment

69 99.99 [C₅H₉]⁺

81 99.71 [C₆H₉]⁺

95 91.32 [C₇H₁₁]⁺

57 90.17 [C₃H₅O]⁺ or [C₄H₉]⁺

41 85.19 [C₃H₅]⁺

Data sourced from PubChem and the Human Metabolome Database.[4]

Citronellyl Propionate (m/z 212)

Key Fragments
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Figure 2: Proposed GC-MS Fragmentation Pathway.

Data Interpretation and Trustworthiness
The fragmentation pattern is a self-validating system for the identification of Citronellyl
propionate. The base peak at m/z 69 is characteristic of the isopentenyl cation, a common
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fragment in terpenes. The ion at m/z 81 corresponds to the subsequent loss of a methyl group.

The presence of the propionyl cation at m/z 57 is a clear indicator of the propionate ester

functionality. The combination of the retention time from the gas chromatogram and the unique

mass spectral fingerprint provides a high degree of confidence in the identification and purity

assessment of the analyte.

Conclusion
The spectroscopic data presented in this guide, obtained through NMR and GC-MS, provide a

comprehensive and reliable basis for the characterization of Citronellyl propionate. The

detailed protocols and interpretation of the spectral data serve as a valuable resource for

researchers and quality control professionals. Adherence to these analytical principles ensures

the scientific integrity and trustworthiness of results, which is critical in the fields of fragrance,

flavor, and pharmaceutical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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